D-Glycero-D-gulo-heptose

Übersicht

Beschreibung

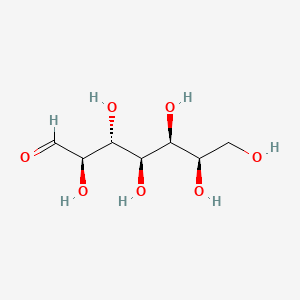

D-Glycero-D-gulo-heptose is a seven-carbon sugar, also known as a heptose. It is a rare monosaccharide that plays a significant role in various biochemical processes. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and an aldehyde group, making it highly reactive and versatile in chemical reactions .

Wirkmechanismus

Target of Action

D-Glycero-D-gulo-heptose, a seven-carbon (7-C) sugar, is common in higher plants, algae, fungi, and bacteria .

Mode of Action

It’s known that this compound is a product of a tkt-dependent heptulose shunt, where suc-derived fru 6-p is converted either to sed 7-p or mannoheptulose 7-p or both in competent tissues and species .

Biochemical Pathways

This compound is involved in several biochemical pathways. It shares a common precursor with other 7-C sugars and is a product of a TKT-dependent heptulose shunt . In plants, free heptuloses probably arise as a consequence of phosphatase activity, whereas heptoses appear to be formed by isomerisation of the corresponding phloem translocated heptuloses following import into non-photosynthetic tissue .

Result of Action

It’s proposed that the major physiological function of 7-c sugars and heptitols, in addition to serving as a carbon sink, involves metal ion chelation, translocation, and remobilisation to fulfil nutrient requirements essential for growth and development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s role in metal ion chelation, translocation, and remobilisation suggests that its action may be influenced by the availability of metal ions in the environment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Glycero-D-gulo-heptose can be achieved through several methods. One common approach involves the elongation of a five-carbon sugar, such as D-xylose, using the Horner–Wadsworth–Emmons reaction. This reaction extends the carbon chain from five to seven carbons, resulting in the formation of the heptose . Another method involves the use of mannurono-2,6-lactone as a starting material, followed by substrate-controlled establishment of the C-6 configuration and nucleophilic introduction of phosphate at the C-1 position .

Industrial Production Methods: Industrial production of this compound is less common due to its limited demand and the complexity of its synthesis. advancements in synthetic chemistry have enabled the gram-scale production of this compound. Optimized synthetic routes have been developed to increase the efficiency of the synthesis and reduce the number of steps involved .

Analyse Chemischer Reaktionen

Types of Reactions: D-Glycero-D-gulo-heptose undergoes various chemical reactions, including nucleophilic displacement, oxidation, and reduction. One notable reaction is the acid-catalyzed acetonation, which results in the formation of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose . This compound can further react with sodium methoxide to produce a mixture of methyl 2,3:6,7-di-O-isopropylidene-β-D-glycero-L-talo-heptofuranoside and 1,4-anhydro-2,3:6,7-di-O-isopropylidene-α-D-glycero-D-allo-heptopyranose .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium methoxide, formaldehyde, and various catalysts for acetonation and phosphorylation reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of this compound include various isopropylidene derivatives and anhydro-sugars, which are valuable intermediates in further synthetic applications .

Wissenschaftliche Forschungsanwendungen

D-Glycero-D-gulo-heptose has several scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives that can be used in various chemical reactions and studies .

Biology: In biological research, this compound is studied for its role in metabolic pathways and its interactions with enzymes. It has been investigated for its potential to inhibit glucose phosphorylation and metabolism, which could have implications for understanding metabolic disorders .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and metabolic pathways makes it a candidate for drug development and disease treatment .

Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable for creating novel compounds with specific functions .

Vergleich Mit ähnlichen Verbindungen

- D-Glycero-D-manno-heptose

- D-Glycero-D-gluco-heptose

- D-Glycero-D-altro-octulose

- D-Glycero-D-ido-octulose

Uniqueness: D-Glycero-D-gulo-heptose is unique due to its specific stereochemistry and reactivity. Unlike other heptoses, it has distinct hydroxyl group orientations that influence its chemical behavior and interactions with enzymes. This uniqueness makes it valuable for specific applications in research and industry .

Biologische Aktivität

D-Glycero-D-gulo-heptose is a seven-carbon sugar (heptose) that plays a significant role in various biological processes. Its unique structure and reactivity make it an important compound in metabolic pathways, particularly in relation to its interactions with enzymes and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Overview of this compound

- Chemical Formula : CHO

- CAS Number : 62475-58-5

- Molecular Weight : 210.18 g/mol

- Structure : Characterized by multiple hydroxyl groups and an aldehyde group, contributing to its reactivity.

This compound is involved in several metabolic pathways, particularly through the TKT-dependent heptulose shunt . This pathway facilitates the conversion of fructose-6-phosphate into heptoses, which are crucial for various biosynthetic processes. The compound has been shown to play a role in:

- Carbon Metabolism : Serving as a carbon sink and participating in metal ion chelation and nutrient remobilization essential for growth.

- Enzyme Interactions : Investigated for its ability to inhibit glucose phosphorylation, though it does not replicate the effects of D-mannoheptulose on key enzymes such as hexokinase .

1. Inhibition of Glucose Phosphorylation

Research indicates that this compound does not effectively inhibit glucose phosphorylation by key enzymes, unlike its counterpart D-mannoheptulose. Studies have shown that both this compound and D-mannoheptose failed to significantly affect the phosphorylation process by yeast hexokinase or human B-cell glucokinase .

2. Insulin Release

This compound has been found to have no significant effect on glucose-induced insulin release from pancreatic islets . This contrasts with D-mannoheptulose, which shows a complex interaction with insulin release depending on concentration levels.

3. Role in Bacterial Pathogenesis

This heptose is implicated in bacterial pathogenesis, particularly in the synthesis of lipopolysaccharides (LPS), which are vital for the structural integrity of bacterial membranes. The presence of heptoses in LPS contributes to the virulence of certain pathogens.

Table 1: Comparative Biological Activity of Heptoses

| Heptose Type | Glucose Phosphorylation Inhibition | Insulin Release Effect | Role in Bacterial Pathogenesis |

|---|---|---|---|

| This compound | None | None | Yes |

| D-Mannoheptulose | Yes | Complex Effects | Yes |

Case Study: Metabolomic Profiling

A study on the effects of this compound revealed its potential role in metabolic pathways but highlighted its limitations compared to other heptoses like D-mannoheptulose. The research focused on how these compounds interact within cellular environments and their implications for understanding metabolic disorders .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-PJEQPVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031278 | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3146-50-7 | |

| Record name | D-glycero-D-gulo-Heptose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3146-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003146507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glycero-D-gulo-heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-gulo-heptose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Does D-Glycero-D-gulo-heptose inhibit D-glucose phosphorylation in the same way as D-mannoheptulose?

A1: No, unlike D-mannoheptulose, this compound does not effectively inhibit D-glucose phosphorylation by key enzymes like yeast hexokinase, bovine heart hexokinase, or human B-cell glucokinase. It also shows poor phosphorylation by low-Km hexokinase isoenzymes and liver B-cell glucokinase. []

Q2: What is the impact of this compound on glucose-induced insulin release?

A2: Studies show that this compound does not affect glucose-induced insulin release. This is in contrast to D-mannoheptose, which exhibits a more complex behavior, enhancing insulin release at low concentrations and inhibiting it at higher concentrations. []

Q3: Can this compound be used as a substitute for D-mannoheptulose in studies focusing on D-glucose metabolism?

A3: Based on current research, neither this compound nor D-mannoheptose can be considered suitable substitutes for D-mannoheptulose when investigating D-glucose phosphorylation, metabolism, or insulinotropic action. They do not replicate the specific inhibitory effects of D-mannoheptulose. []

Q4: How does this compound behave in the presence of metal cations?

A4: this compound, like some other sugars, forms complexes with certain metal cations, impacting its tautomeric equilibrium in aqueous solutions. This complexation is observed with the α-pyranose and α-furanose forms but not with the β-pyranose and β-furanose forms. []

Q5: Which metal cations show the strongest complex formation with this compound?

A5: Research using NMR spectroscopy indicates that lanthanum (La), calcium (Ca), and strontium (Sr) ions exhibit the strongest complexation with this compound. []

Q6: How does the complexation of this compound with metal ions influence its chemical behavior?

A6: The presence of complexing metal ions like calcium or strontium can significantly shift the anomeric equilibrium of this compound. This effect has been strategically utilized to synthesize all four of its methyl glycosides in good yields. []

Q7: Has this compound been used in nucleoside synthesis?

A7: Yes, this compound has been employed as a starting material for synthesizing novel nucleosides. These nucleosides are distinct from naturally occurring ones due to their seven-carbon chain and pyranose ring structure. []

Q8: What are the typical synthetic routes to obtain protected forms of this compound?

A8: Protected derivatives of this compound, useful for further synthesis, can be prepared through various routes. One approach involves the acid-catalyzed acetonation of this compound, resulting in the formation of 2,3:6,7-di-O-isopropylidene-β-D-glycero-D-gulo-heptofuranose. [] Another method utilizes a convenient route to access protected and free 2,6-anhydro-d-glycero-d-gulo-heptoses through 1-formyl-β-d-glucopyranosides. []

Q9: Can you provide an example of a specific this compound derivative synthesis?

A9: One example is the synthesis of 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. This involves reacting 3,4,5,6,7-Pentaacetoxy-D-gluco-1-nitro-1-heptene with methanolic ammonia, yielding 2-acetamido-1,2-dideoxy-1-nitro-D-glycero-D-gulo-heptitol. This intermediate is then subjected to a modified Nef reaction to obtain the desired 2-Acetamido-2-deoxy-D-glycero-D-gulo-heptose. [, ]

Q10: What is the significance of synthesizing phosphorylated derivatives of this compound?

A10: Synthesizing phosphorylated derivatives like this compound 4-(dihydrogen phosphate) is crucial for understanding the biological roles of phosphorylated sugars. These derivatives provide insights into metabolic pathways and potential applications in areas such as enzyme studies and drug discovery. [, ]

Q11: How is this compound 4-(dihydrogen phosphate) synthesized?

A11: One method involves condensing benzyl β-D-glycero-D-gulo-heptopyranoside with cyclohexanone to obtain the 2,3:6,7-di-O-cyclohexylidene derivative. This derivative is then phosphorylated, followed by acidic hydrolysis to remove the cyclohexylidene groups, yielding benzyl heptoside 4-phosphate. Finally, de-O-benzylation by hydrogenolysis gives the desired this compound 4-(dihydrogen phosphate). []

Q12: What is known about the formation of anhydro derivatives from this compound?

A12: In acidic solutions, this compound can form both 1,6- and 1,7-anhydro-D-glycero-β-D-gulo-heptopyranoses. [] Additionally, studies have shown that this compound predominantly forms its 1,7-anhydride (66%) and only a small amount of the 1,6-anhydride (9%). This preference is consistent with calculations based on conformational interaction energies. []

Q13: Can you describe a specific reaction where a this compound derivative leads to an anhydro product?

A13: When 2,3:6,7-di-O-isopropylidene-5-O-toluene-p-sulphonyl-D-glycero-D-gulo-heptofuranose reacts with sodium methoxide, it yields a mixture of methyl 2,3:6,7-di-O-isopropylidene-β-D-glycero-L-talo-heptofuranoside and 1,4-anhydro-2,3:6,7-di-O-isopropylidene-α-D-glycero-D-allo-heptopyranose (also known as 1,5-anhydro-2,3:6,7-di-O-isopropylidene-β-D-glycero-D-allo-heptofuranose). This reaction suggests the possibility of intramolecular transtosylation leading to the anhydro-sugar formation. []

Q14: What is the role of this compound in the synthesis of specific deoxyhexose derivatives?

A14: this compound plays a crucial role in synthesizing β‐C(1→3)‐glucopyranosides of 2- and 4-deoxy-D-hexoses. This is achieved through a multistep process involving the Oshima-Nozaki condensation reaction with appropriately protected derivatives of this compound and subsequent modifications to obtain the desired deoxyhexose derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.